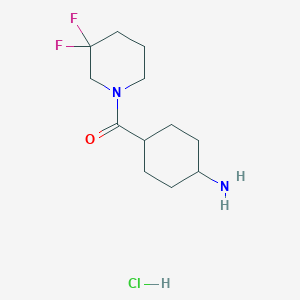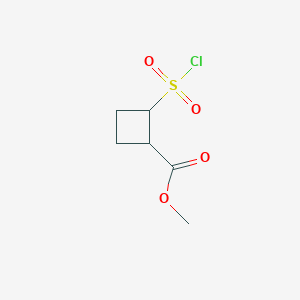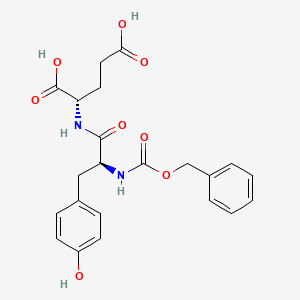
2-(3-Bromophenoxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenoxy)acetaldehyde: is an organic compound characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenoxy)acetaldehyde can be achieved through several methods. One common approach involves the bromination of phenoxyacetaldehyde. This process typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the phenoxy ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. These reactions are often carried out in specialized reactors designed to handle the exothermic nature of bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed:
Oxidation: 2-(3-Bromophenoxy)acetic acid.
Reduction: 2-(3-Bromophenoxy)ethanol.
Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenoxy)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)acetaldehyde involves its reactivity as an aldehyde and the presence of the bromine atom. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-(4-Bromophenoxy)acetaldehyde: Similar structure but with the bromine atom at the para position.
2-(2-Bromophenoxy)acetaldehyde: Bromine atom at the ortho position.
2-(3-Chlorophenoxy)acetaldehyde: Chlorine atom instead of bromine.
Uniqueness: 2-(3-Bromophenoxy)acetaldehyde is unique due to the specific positioning of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its ortho and para counterparts.
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
2-(3-bromophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H7BrO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2 |
InChI Key |
LEDARMCYSOZPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















